![molecular formula C14H20ClN3O B2497896 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide CAS No. 923123-96-0](/img/structure/B2497896.png)
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide” is a chemical compound with the molecular formula C14H20ClN3O . It is a hydrochloride salt with a molecular weight of 318.25 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20ClN3O.ClH/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15;/h3-6H,2,7-11H2,1H3,(H,16,19);1H . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 185.64°C and a predicted boiling point of approximately 475.6°C at 760 mmHg . It has a predicted density of approximately 1.2 g/cm3 and a refractive index (n20D) of 1.58 .Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Applications
- A study synthesized a compound similar to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. This compound showed significant DPPH radical scavenging activity, analgesic, and anti-inflammatory effects (Nayak et al., 2014).
Analgesic and Anti-inflammatory Agent Development
- Another study involved the synthesis of various acetamide derivatives, including those related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, for evaluating their potential as analgesic and anti-inflammatory agents. One derivative in particular showed potent activity in these areas (Alagarsamy et al., 2015).
Antimicrobial and Anticholinesterase Activities
- Research on derivatives of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide revealed significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found to be weak (Yurttaş et al., 2015).
Anticonvulsant Activity
- A study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, and evaluated their anticonvulsant activity. Some of these molecules were effective in animal models of epilepsy, particularly in the maximal electroshock (MES) seizures (Kamiński et al., 2015).
Antibacterial Activities
- New N-substituted derivatives of acetamides, structurally related to 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, were synthesized and evaluated for their antibacterial activity. Several compounds showed significant activity against gram-positive and gram-negative bacteria (Desai et al., 2008).
Anticancer Potential
- Another study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to the structure of 2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide, for anticancer activity evaluation. The compounds were tested against human lung adenocarcinoma cells, with some showing high selectivity and apoptosis induction (Evren et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-2-17-7-9-18(10-8-17)13-5-3-12(4-6-13)16-14(19)11-15/h3-6H,2,7-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVUZYAMOIRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
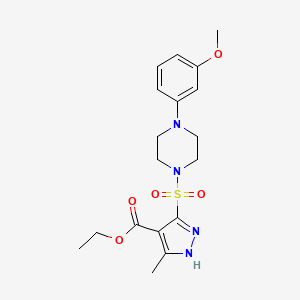
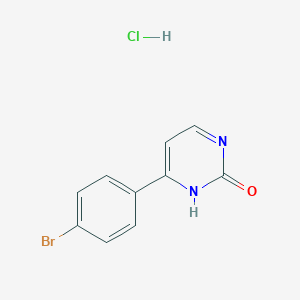
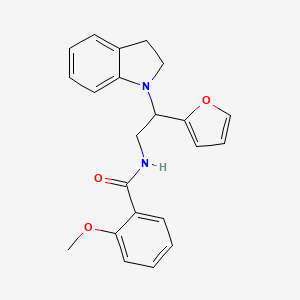
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
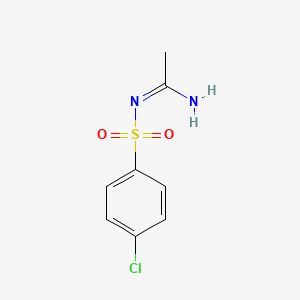

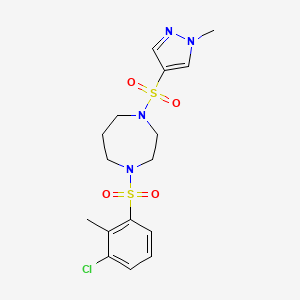
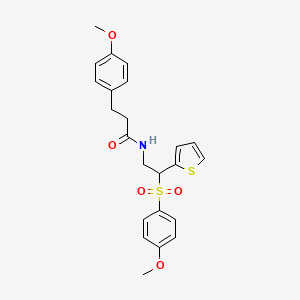

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)